1,2-Pentadiene, 1-bromo-4,4-dimethyl-

Photoelectron spectroscopy Allene electronic structure Substituent effect

1,2-Pentadiene, 1-bromo-4,4-dimethyl- (CAS 100207-07-6) is a terminal bromoallene with the molecular formula C₇H₁₁Br and a molecular weight of 175.07 g/mol. It features a 1-bromoallene core with a tert-butyl substituent at the 4-position, classifying it as a 3,3-dialkyl-1-bromo-1,2-diene.

Molecular Formula C7H11Br
Molecular Weight 175.07 g/mol
CAS No. 100207-07-6
Cat. No. B018587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Pentadiene, 1-bromo-4,4-dimethyl-
CAS100207-07-6
Synonyms1,2-Pentadiene, 1-bromo-4,4-dimethyl-
Molecular FormulaC7H11Br
Molecular Weight175.07 g/mol
Structural Identifiers
SMILESCC(C)(C)C=C=CBr
InChIInChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h5-6H,1-3H3
InChIKeyVUDKVCJBHLHDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4,4-Dimethyl-1,2-Pentadiene (CAS 100207-07-6): Core Properties and Procurement Baseline


1,2-Pentadiene, 1-bromo-4,4-dimethyl- (CAS 100207-07-6) is a terminal bromoallene with the molecular formula C₇H₁₁Br and a molecular weight of 175.07 g/mol [1]. It features a 1-bromoallene core with a tert-butyl substituent at the 4-position, classifying it as a 3,3-dialkyl-1-bromo-1,2-diene [2]. The compound is a liquid at ambient temperature with a predicted boiling point of 161.4±7.0 °C and predicted density of 1.170±0.06 g/cm³ . Its computed XLogP3-AA is 2.7 and topological polar surface area is 0 Ų [1]. This compound serves as a synthetic intermediate in palladium-catalyzed cross-coupling reactions for preparing tert-butyl-substituted allene derivatives [3].

Why Generic Bromoallene Substitution Fails for 1-Bromo-4,4-Dimethyl-1,2-Pentadiene (CAS 100207-07-6)


Bromoallenes are not interchangeable reagents. The tert-butyl group at the 4-position of 1-bromo-4,4-dimethyl-1,2-pentadiene introduces substantial steric bulk that directly modulates reactivity and selectivity in cross-coupling reactions compared to less hindered analogs such as 1-bromo-3-methylbuta-1,2-diene or the parent 1-bromoallene [1]. In cross-coupling with ortho-substituted aryl nucleophiles, increased steric bulk on the bromoallenic substrate leads to markedly different product distributions, with significant quantities of isomeric arylallenes observed [1]. Furthermore, the electronic properties of the allene π-system are tuned by the combined electron-donating effects of the tert-butyl and bromo substituents, as quantified by ionization energy measurements [2]. Substituting a less sterically demanding or electronically distinct bromoallene would alter both reaction kinetics and product profiles, potentially compromising synthetic route reproducibility.

Quantitative Differentiation Evidence: 1-Bromo-4,4-Dimethyl-1,2-Pentadiene (100207-07-6) vs. In-Class Alternatives


Ionization Energy Modulation by tert-Butyl and Bromo Substituents vs. Parent Allene

The adiabatic ionization energy (IE) of 1-bromo-4,4-dimethyl-1,2-pentadiene is 8.9 eV, as determined by photoelectron (PE) spectroscopy [1]. This value is substantially lower than that of the parent allene (propadiene, IE ≈ 10.1 eV), reflecting the combined electron-donating effects of the tert-butyl and bromo substituents on the allene π-system [2]. Within the same study, the tetraalkyl-substituted 2,2,5,5-tetramethyl-3,4-heptadiene exhibits an adiabatic IE of 8.6 eV [1]. The target compound thus occupies an intermediate position between the unsubstituted allene and the fully alkylated congener, providing a calibrated electronic benchmark for predicting electrophilic reactivity.

Photoelectron spectroscopy Allene electronic structure Substituent effect

Achiral Reference Standard in Asymmetric Pd-Catalyzed Cross-Coupling: 9% ee vs. Up to 87% ee for Enantioenriched Bromoallenes

In Pd(0)-catalyzed cross-coupling with phenylzinc chloride using the chiral ligand (R,R)-DIOP, achiral 1-bromo-4,4-dimethylpenta-1,2-diene produces 4,4-dimethyl-1-phenylpenta-1,2-diene with an enantiomeric excess of only 9% [1]. In contrast, enantioenriched bromoallenes subjected to analogous Pd(0)-catalyzed cross-coupling conditions with phenylzinc chloride or diphenylzinc retain configuration with inversion and afford phenyl-substituted allenes with enantiomeric excesses of up to 87% [1]. This stark contrast (9% vs. 87% ee) establishes the target compound as a well-characterized achiral negative control for validating asymmetric induction in allene cross-coupling methodology.

Asymmetric catalysis Negishi cross-coupling Chiral induction Allene stereochemistry

Physicochemical Property Differentiation from Unsubstituted 1-Bromoallene: Boiling Point and Density

The predicted boiling point of 1-bromo-4,4-dimethyl-1,2-pentadiene is 161.4±7.0 °C with a predicted density of 1.170±0.06 g/cm³ . The unsubstituted 1-bromoallene (CAS 10024-18-7) has a reported boiling point of 72.8–74.6 °C and a density of 1.399–1.551 g/cm³ [1]. The approximately 87–89 °C increase in boiling point reflects the mass and van der Waals surface area contribution of the tert-butyl group, while the lower density (1.170 vs. ~1.4 g/cm³) results from the greater molecular volume-to-mass ratio.

Physicochemical properties Boiling point Density Handling requirements

Steric Modulation of Cross-Coupling Regioselectivity: tert-Butyl vs. Methyl-Substituted Bromoallenes

Caporusso et al. (2006) systematically examined the cross-coupling of 3-alkyl- and 3,3-dialkyl-1-bromo-1,2-dienes with arylbromocuprates and reported that when steric bulk of the alkyl substituents on the bromoallenic substrate was increased, remarkable quantities of isomeric arylallenes were observed in the reaction mixtures, particularly with ortho-substituted phenyl reagents and 1-naphthyl cuprates [1]. While the study did not report discrete percentage values for individual substrates, the qualitative trend directly implicates 3,3-dialkyl-substituted bromoallenes such as 1-bromo-4,4-dimethyl-1,2-pentadiene in producing measurably different alkyne-to-allene product ratios compared to less hindered 3-methyl-substituted analogs.

Regioselectivity Steric effect Cross-coupling Arylallene formation

Molecular Descriptor Differentiation: XLogP, Topological PSA, and Molecular Weight vs. Smaller Bromoallenes

1-Bromo-4,4-dimethyl-1,2-pentadiene has a computed XLogP3-AA of 2.7, a topological polar surface area (TPSA) of 0 Ų, and a molecular weight of 175.07 g/mol [1]. For comparison, the parent 1-bromoallene (C₃H₃Br) has a molecular weight of 118.96 g/mol and an XLogP of approximately 1.1 , while 1-bromo-3-methylbuta-1,2-diene (C₅H₇Br) has a molecular weight of 147.01 g/mol [2]. The tert-butyl group increases lipophilicity by approximately 1.6 logP units over the parent bromoallene, with a corresponding molecular weight increase of ~56 g/mol, while TPSA remains at zero across all three compounds.

Lipophilicity Molecular descriptors Drug-likeness Physicochemical profiling

Evidence-Backed Application Scenarios for 1-Bromo-4,4-Dimethyl-1,2-Pentadiene (100207-07-6)


Calibration Standard for Asymmetric Allene Cross-Coupling Methodology Development

In laboratories developing or validating chiral catalysts for allene cross-coupling reactions, 1-bromo-4,4-dimethyl-1,2-pentadiene serves as a documented achiral negative control. Under Pd-(R,R)-DIOP catalysis with phenylzinc chloride, this substrate yields product with only 9% ee, while enantioenriched bromoallenes achieve up to 87% ee under analogous conditions [1]. This 78-percentage-point differential provides a reliable benchmark for verifying that observed enantioselectivity originates from catalyst-substrate chiral recognition rather than from background reactions or workup artifacts [1]. Procurement of this specific CAS number ensures access to the identical substrate used in the foundational chiral induction literature.

Sterically Demanding Building Block for tert-Butyl-Substituted Allene Derivatives via Negishi Cross-Coupling

This compound reacts with phenylzinc chloride in Pd(0)-catalyzed Negishi cross-coupling (Route B) to directly produce 4,4-dimethyl-1-phenylpenta-1,2-diene (1-phenyl-3-tert-butylallene), a valuable intermediate for further functionalization [1]. The alternative Route A requires pre-formation of 4,4-dimethylpenta-1,2-dienylzinc chloride from the corresponding non-brominated allene followed by coupling with iodobenzene, adding a synthetic step [1]. Route B using the bromoallene offers a complementary disconnection strategy that may be preferred when the organozinc reagent is more conveniently derived from the aryl coupling partner.

Electronic Structure Probe for Substituent Effect Studies on Cumulated π-Systems

With a well-characterized adiabatic ionization energy of 8.9 eV (vertical IE 9.10 eV) from photoelectron spectroscopy [1], 1-bromo-4,4-dimethyl-1,2-pentadiene occupies a specific position in the substituent-effect series between the parent allene (IE ≈ 10.1 eV) and tetraalkyl allenes (IE ≈ 8.6 eV) . This makes it a valuable reference compound for computational chemistry validation studies, quantitative structure-reactivity relationship (QSAR) model building for allene electrophilicity, and spectroscopic method development requiring a compound with precisely known electronic transition energies [1].

Steric Probe for Investigating Regioselectivity Determinants in Organocopper Cross-Coupling

The tert-butyl substituent provides sufficient steric demand to measurably alter product distributions in cross-coupling reactions with sterically encumbered aryl nucleophiles, as demonstrated by the Caporusso group's systematic study of bromoallene-arylbromocuprate coupling [1]. Researchers investigating steric versus electronic control of regioselectivity in allene functionalization can employ this compound as the high-steric-bulk representative in a substrate scope series, enabling structure-selectivity relationship mapping across the steric spectrum from methyl through tert-butyl substitution [1].

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